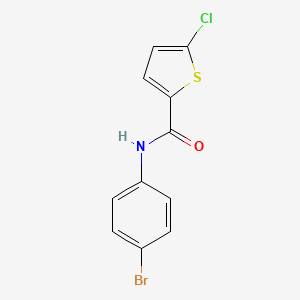

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H7BrClNOS and its molecular weight is 316.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methods and Structural Analysis Research efforts have been dedicated to synthesizing and characterizing N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide and its derivatives, which are crucial for understanding its properties and potential applications. The synthesis of functionalized derivatives, such as N-(4-bromophenyl)furan-2-carboxamides, through Suzuki-Miyaura cross-coupling reactions highlights the compound's versatility in chemical synthesis. These derivatives exhibit significant antibacterial activities against drug-resistant bacteria, showcasing the compound's potential in pharmaceutical development (Siddiqa et al., 2022). Additionally, studies on the synthesis of related benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase indicate their promise as antimalarial agents, demonstrating the compound's relevance in addressing global health challenges (Banerjee et al., 2011).

Pharmacological Applications The exploration of benzothiophene carboxamide derivatives for their pharmacological utility, particularly as antimalarials, signifies the compound's potential in drug discovery. The identification of potent inhibitors for the Plasmodium enoyl-acyl carrier protein reductase enzyme underscores the compound's role in developing new therapeutic agents to combat malaria, a critical global health issue (Banerjee et al., 2011).

Material Science Applications In material science, the assembly of triple helical amide-to-amide hydrogen bonded columns from derivatives of this compound into porous materials through halogen...halogen interactions showcases innovative approaches to designing novel materials with potential applications in catalysis, gas storage, and separation technologies (Rajput et al., 2010).

Mecanismo De Acción

Target of Action

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide is a synthetic compound with potential antimicrobial and antiproliferative properties . The primary targets of this compound are bacterial and fungal species, as well as cancerous cells .

Mode of Action

The compound interacts with its targets by binding to specific receptors. Molecular docking studies have shown that the compound has a good docking score within the binding pocket of the selected receptors . This interaction results in the inhibition of the growth and proliferation of the target organisms or cells .

Biochemical Pathways

It is known that the compound exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In terms of its antiproliferative activity, it is likely that the compound interferes with the cell cycle and inhibits the growth and division of cancerous cells .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of the target organisms or cells. In vitro studies have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Additionally, the compound has shown antiproliferative activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLJHUDRCPJONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)